1-(6-Benzoxazolyl)ethanone
Description
1-(6-Benzoxazolyl)ethanone is a heterocyclic organic compound comprising a benzoxazole core (a fused benzene and oxazole ring) substituted with an acetyl (ethanone) group at position 5. Benzoxazole derivatives are notable for their aromaticity, planarity, and presence of both oxygen and nitrogen heteroatoms, which confer unique electronic properties and reactivity. The ethanone moiety enhances the compound’s ability to participate in nucleophilic additions, condensations, and coordination chemistry, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-6-yl)ethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-5H,1H3 |
InChI Key |
PHALZDIMDMGLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Benzoxazolyl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with acetic anhydride under acidic conditions to form the benzoxazole ring, followed by acetylation to introduce the ethanone group . Another method involves the use of ortho-phenylenediamine and chloroacetic acid in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Benzoxazolyl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
1-(6-Benzoxazolyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Benzoxazolyl)ethanone involves its interaction with various molecular targets. The benzoxazole ring can engage in π-π stacking interactions with biological molecules, while the ethanone group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on enzymes and receptors . These interactions can modulate metabolic pathways and cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzoxazole Derivatives with Substituent Variations
The biological and physicochemical properties of benzoxazole-based ethanones are highly sensitive to substituent modifications. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Findings :
- Amino substitution (e.g., 1-(6-Aminobenzoxazol-2-yl)ethanone) improves aqueous solubility due to hydrogen bonding but may reduce thermal stability .
- Methyl groups (e.g., 1-(2-Methylbenzoxazol-7-yl)ethanone) enhance lipophilicity, favoring membrane permeability in drug design .
- Chloromethyl groups introduce electrophilic sites, enabling cross-coupling reactions in materials science .
Benzimidazole and Benzothiazole Analogs
Replacing benzoxazole with benzimidazole or benzothiazole alters electronic and steric profiles:
Table 2: Heterocyclic Core Modifications
Key Findings :
Ethanone Derivatives with Aromatic Substitutions
Ethanone groups attached to non-benzoxazole aromatic systems display distinct reactivity:
Table 3: Aromatic Ethanone Derivatives
Key Findings :
- Phenolic ethanones (e.g., 1-(4-Hydroxyphenyl)-2-methoxyethanone) are used in polymer stabilization due to radical-scavenging hydroxyl groups .
- Dihydroxy-substituted derivatives (e.g., 1-(3,4-Dihydroxy-6-methylphenyl)ethanone) are linked to antioxidant activity in natural product synthesis .
Biological Activity
1-(6-Benzoxazolyl)ethanone is a heterocyclic aromatic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, anti-inflammatory, and antiviral properties, supported by research findings and case studies.
Compound Structure and Properties
This compound features a benzoxazole ring fused to an ethanone moiety, characterized by the molecular formula C10H9NO and a molecular weight of 161.16 g/mol. The unique combination of the benzoxazole ring and the ethanone group enhances its reactivity and biological activity, making it a compound of interest in medicinal chemistry.
1. Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various pathogens, showing significant efficacy. For example, studies have reported its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
These findings suggest its potential application as an antimicrobial agent in clinical settings.
2. Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies demonstrate that this compound can inhibit the growth of several cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies.
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, making it a candidate for treating inflammatory diseases.
4. Antiviral Activity
Preliminary studies suggest that this compound may exhibit antiviral properties as well. Its ability to interfere with viral replication could open avenues for further research in antiviral drug development.
The interaction mechanism of this compound involves its ability to engage with various molecular targets:
- The benzoxazole ring participates in π-π stacking interactions with biological molecules.
- The ethanone group acts as an electrophilic center, facilitating covalent bonding with nucleophilic sites on enzymes and receptors.
This dual functionality contributes to its diverse biological activities and potential therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Uniqueness |
|---|---|---|
| Benzoxazole | Contains the benzoxazole ring but lacks the ethanone group | Simpler structure with less reactivity |
| 2-Aminophenol | A precursor in synthesizing benzoxazole derivatives | Lacks the fused ethanone moiety |
| Acetophenone | Contains the ethanone group but lacks the benzoxazole ring | Focuses on ketones rather than heterocycles |
The combination of both the benzoxazole ring and the ethanone group in this compound confers distinct chemical reactivity and biological activity, making it a versatile compound suitable for various research applications.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy Study : In a controlled laboratory setting, researchers evaluated the antimicrobial effectiveness against common pathogens. The results indicated a significant reduction in bacterial growth at varying concentrations of the compound.
- Cancer Cell Line Study : A study focused on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
